molecular formula C22H24N2O2 B12525679 Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- CAS No. 677007-26-0

Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-

Cat. No.: B12525679
CAS No.: 677007-26-0
M. Wt: 348.4 g/mol
InChI Key: UGTITWSLMIJOHV-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- typically involves multiple steps. One common method includes the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with various substitutions, such as:

  • Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-
  • Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-

Uniqueness

The uniqueness of Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

677007-26-0

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)oxypropanenitrile

InChI

InChI=1S/C22H24N2O2/c1-16-20(18-10-5-3-6-11-18)24(26-15-9-14-23)21(17(2)22(16)25)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-21H,9,15H2,1-2H3

InChI Key

UGTITWSLMIJOHV-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)OCCC#N)C3=CC=CC=C3

Origin of Product

United States

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